Enzymatic Potency: OvCHT1-IN-1 Exhibits 2.7-Fold Higher Inhibition of OvCHT1 Compared to Closantel
OvCHT1-IN-1 (compound 3i) demonstrates superior enzymatic inhibition of the *O. volvulus* chitinase OvCHT1 with an IC50 of 0.6 μM, compared to the reference inhibitor closantel which exhibits an IC50 of 1.6 μM [1]. This represents a 2.7-fold improvement in potency and positions OvCHT1-IN-1 as a more effective tool for achieving robust target inhibition in biochemical assays .
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | Closantel: 1.6 μM |
| Quantified Difference | 2.7-fold lower IC50 for OvCHT1-IN-1 |
| Conditions | In vitro enzymatic assay against purified recombinant OvCHT1 |
Why This Matters
Higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and compound precipitation in cell-based or in vivo assays.
- [1] Gooyit M, et al. Dual protonophore-chitinase inhibitors dramatically affect O. volvulus molting. J Med Chem. 2014;57(13):5792-5799. PMID: 24918716. View Source
